molecular formula C19H20N4O2 B2384255 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034332-89-1

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2384255
CAS No.: 2034332-89-1
M. Wt: 336.395
InChI Key: PJBMBDNBCKUNRC-UHFFFAOYSA-N
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Description

4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Pyrimidine derivatives, related to 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, have been synthesized and studied for their reactivity in various chemical reactions. The synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation showcases the potential of pyrimidine derivatives in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, research on the synthesis of 2-aminopyrimidinones and their self-assembly indicates the versatility of pyrimidine derivatives in forming complex structures with potential applications in material science and drug design (Bararjanian et al., 2010).

Antimicrobial and Antitumor Activities

Pyrimidine derivatives have been explored for their antimicrobial and antitumor activities, providing a foundation for the development of new therapeutic agents. A study on the synthesis and antimicrobial screening of pyrimidine carbonitrile derivatives revealed their potential in combating bacterial and fungal infections, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Bhat & Begum, 2021). Moreover, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity exemplifies the application of pyrimidine derivatives in cancer research, demonstrating significant activity against various cancer cell lines (Insuasty et al., 2013).

Material Science Applications

The synthesis of novel polyimides derived from pyridine-containing monomers showcases the application of pyrimidine and related derivatives in the development of materials with exceptional thermal stability and mechanical properties. This research contributes to the advancement of materials science, particularly in the creation of polymers suitable for high-performance applications (Wang et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Properties

IUPAC Name

4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBMBDNBCKUNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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